Cas no 2228870-01-5 (2-(thiolan-2-yl)ethane-1-sulfonyl fluoride)

2-(thiolan-2-yl)ethane-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 2-(thiolan-2-yl)ethane-1-sulfonyl fluoride
- EN300-1987024
- 2228870-01-5
-
- Inchi: 1S/C6H11FO2S2/c7-11(8,9)5-3-6-2-1-4-10-6/h6H,1-5H2
- InChI Key: OKNBXUQTQOBOBE-UHFFFAOYSA-N
- SMILES: S1CCCC1CCS(=O)(=O)F
Computed Properties
- Exact Mass: 198.01845010g/mol
- Monoisotopic Mass: 198.01845010g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 67.8Ų
2-(thiolan-2-yl)ethane-1-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1987024-5.0g |
2-(thiolan-2-yl)ethane-1-sulfonyl fluoride |
2228870-01-5 | 5g |
$4641.0 | 2023-05-23 | ||
Enamine | EN300-1987024-10g |
2-(thiolan-2-yl)ethane-1-sulfonyl fluoride |
2228870-01-5 | 10g |
$6882.0 | 2023-09-16 | ||
Enamine | EN300-1987024-0.1g |
2-(thiolan-2-yl)ethane-1-sulfonyl fluoride |
2228870-01-5 | 0.1g |
$1408.0 | 2023-09-16 | ||
Enamine | EN300-1987024-0.5g |
2-(thiolan-2-yl)ethane-1-sulfonyl fluoride |
2228870-01-5 | 0.5g |
$1536.0 | 2023-09-16 | ||
Enamine | EN300-1987024-0.25g |
2-(thiolan-2-yl)ethane-1-sulfonyl fluoride |
2228870-01-5 | 0.25g |
$1472.0 | 2023-09-16 | ||
Enamine | EN300-1987024-0.05g |
2-(thiolan-2-yl)ethane-1-sulfonyl fluoride |
2228870-01-5 | 0.05g |
$1344.0 | 2023-09-16 | ||
Enamine | EN300-1987024-10.0g |
2-(thiolan-2-yl)ethane-1-sulfonyl fluoride |
2228870-01-5 | 10g |
$6882.0 | 2023-05-23 | ||
Enamine | EN300-1987024-2.5g |
2-(thiolan-2-yl)ethane-1-sulfonyl fluoride |
2228870-01-5 | 2.5g |
$3136.0 | 2023-09-16 | ||
Enamine | EN300-1987024-1g |
2-(thiolan-2-yl)ethane-1-sulfonyl fluoride |
2228870-01-5 | 1g |
$1599.0 | 2023-09-16 | ||
Enamine | EN300-1987024-5g |
2-(thiolan-2-yl)ethane-1-sulfonyl fluoride |
2228870-01-5 | 5g |
$4641.0 | 2023-09-16 |
2-(thiolan-2-yl)ethane-1-sulfonyl fluoride Related Literature
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Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253
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Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
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Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
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Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
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Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
Additional information on 2-(thiolan-2-yl)ethane-1-sulfonyl fluoride
Introduction to 2-(thiolan-2-yl)ethane-1-sulfonyl fluoride (CAS No. 2228870-01-5)
2-(thiolan-2-yl)ethane-1-sulfonyl fluoride, identified by its Chemical Abstracts Service (CAS) number 2228870-01-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the sulfonyl fluoride class, a group of molecules widely recognized for their utility in synthetic chemistry and medicinal applications. The unique structural features of 2-(thiolan-2-yl)ethane-1-sulfonyl fluoride, particularly the presence of a thiolan ring and a sulfonyl fluoride moiety, make it a versatile intermediate in the development of various bioactive molecules.
The thiolan ring, a five-membered heterocyclic structure containing sulfur, contributes to the compound's reactivity and its potential to participate in diverse chemical transformations. This feature is particularly valuable in medicinal chemistry, where such structural motifs are often employed to enhance binding affinity and selectivity in drug design. The sulfonyl fluoride group, on the other hand, is known for its ability to undergo nucleophilic substitution reactions, making it a valuable tool for introducing functional groups into molecular frameworks.
In recent years, there has been a surge in research focused on the development of novel sulfonamide derivatives, which are crucial intermediates in the synthesis of antibiotics, anti-inflammatory agents, and other therapeutic compounds. 2-(thiolan-2-yl)ethane-1-sulfonyl fluoride serves as an excellent precursor in this context, enabling the facile preparation of sulfonamides through nucleophilic aromatic substitution or other reaction pathways. Its application in these transformations has been explored by several research groups, demonstrating its potential as a building block for more complex pharmacophores.
One of the most compelling aspects of 2-(thiolan-2-yl)ethane-1-sulfonyl fluoride is its role in the synthesis of protease inhibitors. Proteases are enzymes that play critical roles in various biological processes, including signal transduction and metabolic regulation. Inhibiting these enzymes has become a major strategy in drug development, particularly for diseases such as cancer and HIV/AIDS. The compound's ability to undergo selective functionalization allows researchers to design inhibitors that target specific protease active sites with high precision.
Recent studies have highlighted the utility of 2-(thiolan-2-yl)ethane-1-sulfonyl fluoride in the development of kinase inhibitors. Kinases are another class of enzymes that are frequently implicated in disease pathways, making them attractive targets for therapeutic intervention. By leveraging the reactivity of the sulfonyl fluoride group, researchers have been able to generate novel kinase inhibitors with improved pharmacokinetic properties. These inhibitors have shown promise in preclinical studies, paving the way for further exploration in clinical settings.
The compound's versatility also extends to its application in materials science. The thiolan ring can participate in coordination chemistry, allowing 2-(thiolan-2-yl)ethane-1-sulfonyl fluoride to be used in the synthesis of metal complexes with potential applications as catalysts or luminescent materials. Additionally, the sulfonyl fluoride group can be used to modify surfaces or polymers, enhancing their functionality for use in sensors or drug delivery systems.
In conclusion, 2-(thiolan-2-yl)ethane-1-sulfonyl fluoride (CAS No. 2228870-01-5) is a multifaceted compound with significant potential across multiple domains of chemical research. Its unique structural features make it an invaluable tool for synthetic chemists and pharmaceutical researchers alike. As our understanding of biological pathways continues to grow, compounds like this will undoubtedly play an increasingly important role in the discovery and development of new therapies.
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